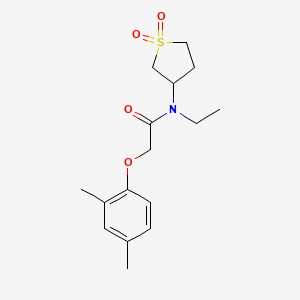
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, also known as P3P, is a chemical compound that has garnered attention in the scientific community due to its potential applications in drug development.
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Antibacterial Activity
Studies have shown that derivatives of piperidine and pyrimidine, synthesized via microwave-assisted methods, exhibit significant antibacterial activity. For instance, the synthesis of piperidine containing pyrimidine imines and thiazolidinones under microwave irradiation has been demonstrated to yield compounds with promising antibacterial properties. This highlights the potential use of such compounds in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity of Schiff Bases
Research on the synthesis of Schiff bases, which are known for their antimicrobial properties, indicates that compounds incorporating pyridine and ethanone structures can serve as effective corrosion inhibitors. This suggests their potential application in protecting materials from microbial-induced corrosion, showcasing the versatility of these compounds in both biological and industrial applications (Hegazy et al., 2012).
Hydrogen-Bonding Patterns and Structural Analysis
The study of enaminones, including those with pyrrolidin-2-ylidene and piperidin-2-ylidene analogues, reveals intricate hydrogen-bonding patterns. This research provides insights into the structural characteristics of such compounds, which could be crucial for designing molecules with specific properties for applications in material science and molecular engineering (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Evaluation as Antiviral and Cytotoxic Agents
Compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine have been synthesized and evaluated for their antiviral and cytotoxic activities. This showcases the potential of pyridine derivatives in the development of new therapeutic agents targeting various viral infections and cancer types, indicating the broader implications of research on such compounds (Amr, Maigali, & Abdulla, 2008).
Corrosion Inhibition Efficiency
Schiff bases derived from pyridinyl compounds have been explored for their corrosion inhibition efficiency on carbon steel. This research is pivotal for industrial applications, particularly in enhancing the longevity and durability of metal structures and components in corrosive environments (Hegazy et al., 2012).
Propriétés
IUPAC Name |
2-pyridin-3-yl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(9-13-3-1-6-17-10-13)20-8-2-4-14(11-20)22-15-5-7-18-12-19-15/h1,3,5-7,10,12,14H,2,4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCDNPLRBASUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2569774.png)
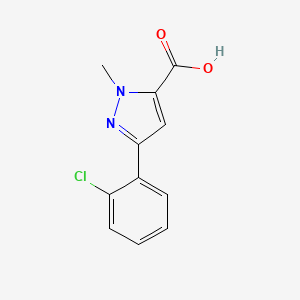


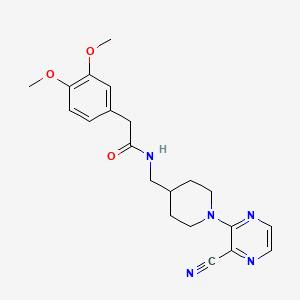


![3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2569786.png)

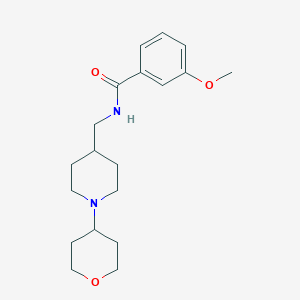
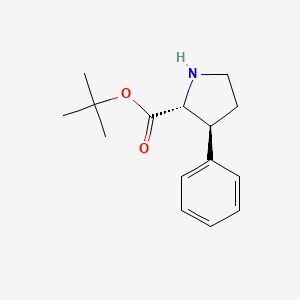
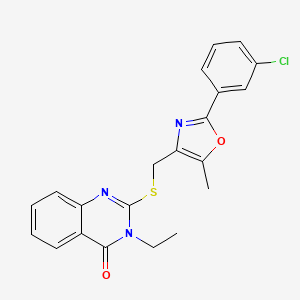
![[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2569795.png)
